molecular formula C11H17Cl3N2O B2400572 3-Chloro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride CAS No. 2379945-70-5

3-Chloro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

Cat. No.: B2400572
CAS No.: 2379945-70-5
M. Wt: 299.62
InChI Key: YCSLDWRYZWRSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is a chemical compound with the molecular formula C11H17Cl3N2O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride typically involves the reaction of 3-chloro-4-hydroxypyridine with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include various substituted pyridine derivatives.

    Oxidation: Oxidized products may include pyridine N-oxides.

    Reduction: Reduced products may include piperidine derivatives with altered functional groups.

Scientific Research Applications

3-Chloro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxypyridine: A precursor in the synthesis of 3-Chloro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride.

    4-Piperidinol: Another piperidine derivative with similar structural features.

    Pyridine N-oxides: Oxidized derivatives of pyridine with comparable chemical properties.

Uniqueness

This compound is unique due to its specific combination of a chloropyridine ring and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-4-(piperidin-4-ylmethoxy)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.2ClH/c12-10-7-14-6-3-11(10)15-8-9-1-4-13-5-2-9;;/h3,6-7,9,13H,1-2,4-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSLDWRYZWRSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=NC=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.